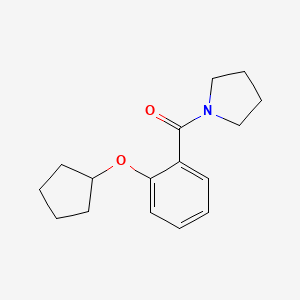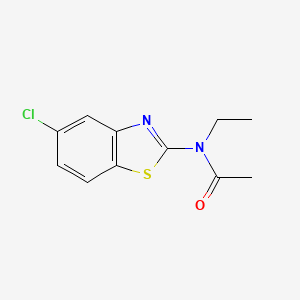
(3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various research fields.
Mécanisme D'action
The mechanism of action of (3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride is not fully understood. However, it is believed that the compound may interact with certain biological targets in the body, leading to specific physiological effects.
Biochemical and Physiological Effects
Studies have shown that (3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride may have a range of biochemical and physiological effects. These include potential anti-inflammatory and analgesic effects, as well as potential effects on the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride in lab experiments is its unique chemical structure, which may offer new insights into various biological processes. However, one limitation of using this compound is the limited research available on its potential effects and mechanisms of action.
Orientations Futures
There are several potential future directions for research on (3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride. One area of interest is in further exploring its potential applications in drug development and therapy. Additionally, further research is needed to fully understand the compound's mechanisms of action and potential physiological effects. Finally, there may be potential for the development of new chemical compounds based on the unique structure of (3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride.
Méthodes De Synthèse
The synthesis of (3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride involves the reaction of 3-aminopyrrolidine and 2,5-dimethylfuran-3-carboxaldehyde in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
(3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride has been studied for its potential applications in various scientific research fields. One area of interest is in the development of new drugs and therapies for various diseases. The compound has also been studied for its potential use in the synthesis of other chemical compounds.
Propriétés
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-7-5-10(8(2)15-7)11(14)13-4-3-9(12)6-13;/h5,9H,3-4,6,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFOBPIWMOLHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)

![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)
![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)
![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)


![(3Z)-3-[[4-(difluoromethoxy)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7629493.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-morpholin-4-ylphenyl)methanone](/img/structure/B7629500.png)
![3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone](/img/structure/B7629513.png)
![N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide](/img/structure/B7629516.png)